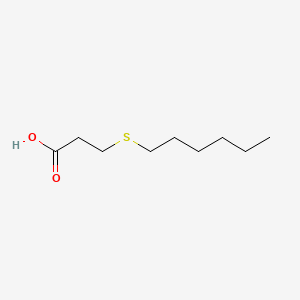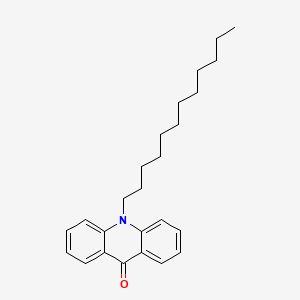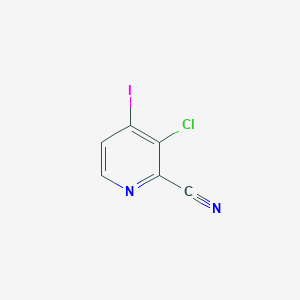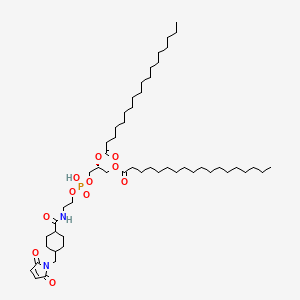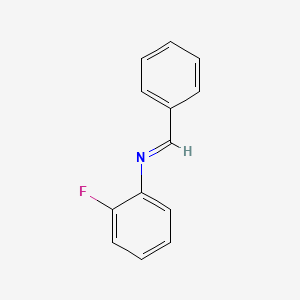
(E)-N-benzylidene-2-fluorobenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylidene-2-fluoroaniline is an organic compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-benzylidene-2-fluoroaniline can be synthesized through the condensation reaction between benzaldehyde and 2-fluoroaniline. This reaction typically involves mixing equimolar amounts of benzaldehyde and 2-fluoroaniline in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N-benzylidene-2-fluoroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-benzylidene-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the carbon-nitrogen double bond can yield the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-benzylidene-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its enzyme inhibitory properties.
Mecanismo De Acción
The mechanism of action of N-benzylidene-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-benzylidene-2-fluoroaniline can be compared with other similar compounds, such as:
N-benzylidene-4-fluoroaniline: Similar structure but with the fluorine atom in the para position.
N-benzylidene-4-nitroaniline: Contains a nitro group instead of a fluorine atom.
4-fluoro-N-[4-(diethylamino)benzylidene]aniline: Contains a diethylamino group in addition to the fluorine atom.
These compounds share similar chemical properties but differ in their specific reactivity and applications
Propiedades
Número CAS |
15110-93-7 |
|---|---|
Fórmula molecular |
C13H10FN |
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H10FN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H |
Clave InChI |
CPHNKQAGKFUEHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


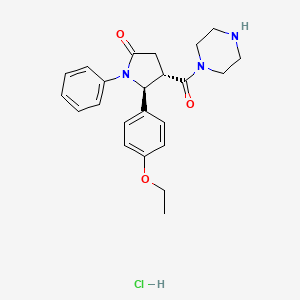

![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
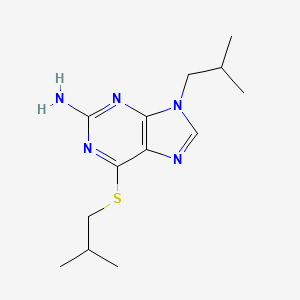
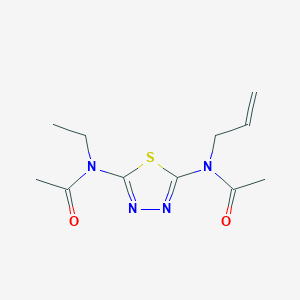
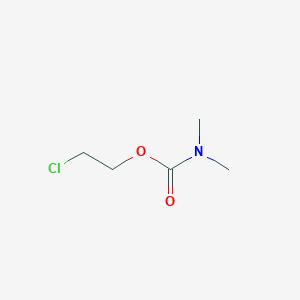
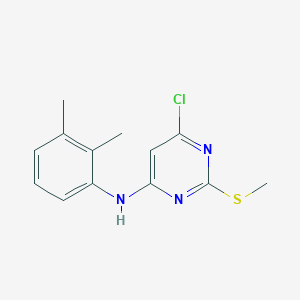
![(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923866.png)
![2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12923871.png)
